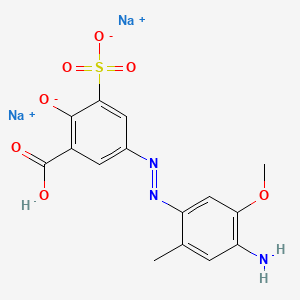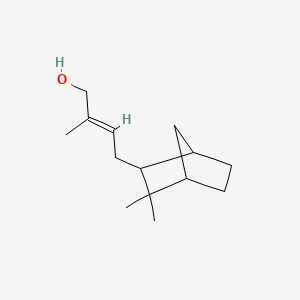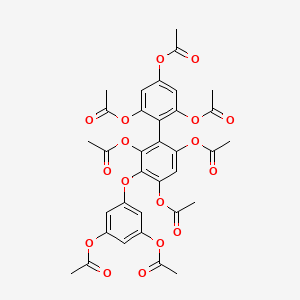
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is an organic sodium salt that is the monosodium salt of 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonic acid. This compound is occasionally used for the selective staining of amyloid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt involves the diazotization of 4-amino-5-methoxy-o-toluidine followed by coupling with 3-sulphosalicylic acid. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining techniques for the selective staining of amyloid.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt involves its interaction with specific molecular targets. In histological staining, the compound binds selectively to amyloid fibrils, allowing for their visualization under a microscope. The azo group in the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Sodium p-[(4-amino-5-methoxy-O-tolyl)azo]benzenesulfonate
- Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-, sodium salt (1:1)
Uniqueness
5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is unique due to its specific structural features, such as the presence of both an azo group and a sulphosalicylic acid moiety. These features confer distinct chemical reactivity and binding properties, making it particularly useful in selective staining applications .
Properties
CAS No. |
85720-91-8 |
|---|---|
Molecular Formula |
C15H13N3Na2O7S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
disodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-3-carboxy-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C15H15N3O7S.2Na/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24;;/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
XVUGRCVESWMNPE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])[O-])C(=O)O)OC)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)






![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)

![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)

